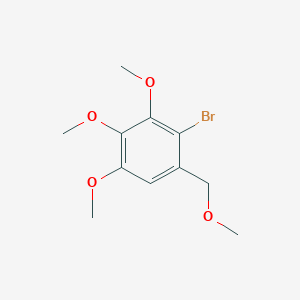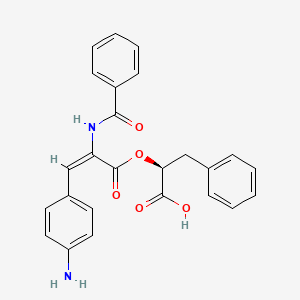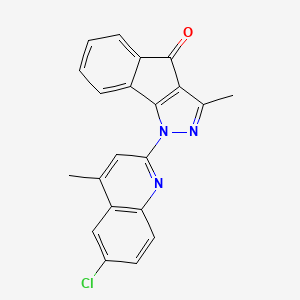
Indeno(1,2-c)pyrazol-4(1H)-one, 1-(6-chloro-4-methyl-2-quinolinyl)-3-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indeno(1,2-c)pyrazol-4(1H)-one, 1-(6-chloro-4-methyl-2-quinolinyl)-3-methyl- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their unique ring structures that contain atoms of at least two different elements as members of their rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Indeno(1,2-c)pyrazol-4(1H)-one, 1-(6-chloro-4-methyl-2-quinolinyl)-3-methyl- typically involves multi-step organic reactions. The starting materials often include indene derivatives, pyrazole derivatives, and quinoline derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and minimize by-products. Purification techniques such as crystallization, distillation, and chromatography are often employed to obtain the pure compound.
化学反应分析
Types of Reactions
Indeno(1,2-c)pyrazol-4(1H)-one, 1-(6-chloro-4-methyl-2-quinolinyl)-3-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline N-oxide derivatives, while reduction may yield hydroquinoline derivatives.
科学研究应用
Indeno(1,2-c)pyrazol-4(1H)-one, 1-(6-chloro-4-methyl-2-quinolinyl)-3-methyl- has several scientific research applications, including:
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer, infections, and neurological disorders.
Materials Science: The unique structural properties of the compound make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: The compound may be used as an intermediate in the synthesis of other complex organic molecules, contributing to the production of dyes, pigments, and agrochemicals.
作用机制
The mechanism of action of Indeno(1,2-c)pyrazol-4(1H)-one, 1-(6-chloro-4-methyl-2-quinolinyl)-3-methyl- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to therapeutic effects in the treatment of diseases.
Receptor Binding: The compound may bind to specific receptors in the body, modulating their activity and resulting in physiological effects.
Signal Transduction Pathways: The compound may influence various signal transduction pathways, affecting cellular processes such as proliferation, apoptosis, and differentiation.
相似化合物的比较
Similar Compounds
Similar compounds to Indeno(1,2-c)pyrazol-4(1H)-one, 1-(6-chloro-4-methyl-2-quinolinyl)-3-methyl- include:
Indeno(1,2-c)pyrazol-4(1H)-one derivatives: These compounds share the indeno-pyrazole core structure but differ in their substituents.
Quinoline derivatives: Compounds with a quinoline core structure that may have different substituents at various positions.
Chloro-methyl derivatives: Compounds that contain chloro and methyl groups attached to different heterocyclic cores.
Uniqueness
The uniqueness of Indeno(1,2-c)pyrazol-4(1H)-one, 1-(6-chloro-4-methyl-2-quinolinyl)-3-methyl- lies in its specific combination of structural features, which may confer unique chemical and biological properties
属性
CAS 编号 |
130946-66-6 |
|---|---|
分子式 |
C21H14ClN3O |
分子量 |
359.8 g/mol |
IUPAC 名称 |
1-(6-chloro-4-methylquinolin-2-yl)-3-methylindeno[1,2-c]pyrazol-4-one |
InChI |
InChI=1S/C21H14ClN3O/c1-11-9-18(23-17-8-7-13(22)10-16(11)17)25-20-14-5-3-4-6-15(14)21(26)19(20)12(2)24-25/h3-10H,1-2H3 |
InChI 键 |
GASPGUMHRVZMLJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC2=C1C=C(C=C2)Cl)N3C4=C(C(=N3)C)C(=O)C5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tetramethyl 1,8-didodecoxy-15,16-dioxatetracyclo[6.6.2.02,7.09,14]hexadeca-2(7),3,5,9(14),10,12-hexaene-4,5,11,12-tetracarboxylate](/img/structure/B14267178.png)
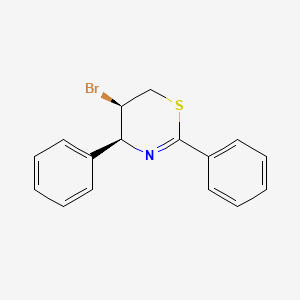
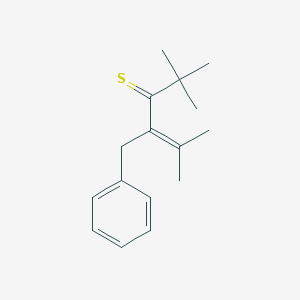
![6,7,8-Trioxabicyclo[3.2.2]nonane](/img/structure/B14267191.png)
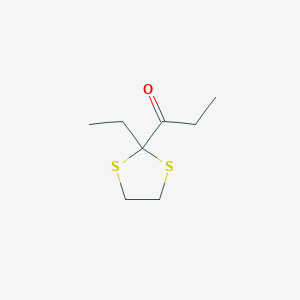

![1,3-Dioxan-5-one, 4-[(S)-cyclohexylhydroxymethyl]-2,2-dimethyl-, (4S)-](/img/structure/B14267218.png)
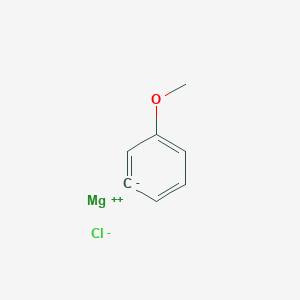
![2-{[(Heptadeca-2,4-diyn-1-yl)oxy]carbonyl}benzoate](/img/structure/B14267241.png)

